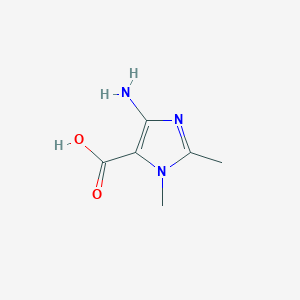
6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a heterocyclic compound that contains both imidazole and thiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions to form the imidazo-thiazole ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 6-(Methylphenyl)-5-aminoimidazo(2,1-b)thiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazole derivatives: These compounds also contain a thiazole ring and are known for their diverse pharmacological properties
Uniqueness
6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole is unique due to the presence of both a nitro group and a methylphenyl group, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and drug development.
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
6-(2-methylphenyl)-5-nitroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9N3O2S/c1-8-4-2-3-5-9(8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |
Clé InChI |
QIBBIMXADJSVKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)

![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

